2-(tert-Butyl)oxazolo[4,5-c]pyridine
Description
2-(tert-Butyl)oxazolo[4,5-c]pyridine is a heterocyclic compound characterized by a fused oxazole (B20620) and pyridine (B92270) ring system, with a tert-butyl group attached at the 2-position of the oxazole ring. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 873914-35-3 |
| Molecular Formula | C10H12N2O |
| Molecular Weight | 176.22 g/mol |
| Canonical SMILES | CC(C)(C)C1=NC2=C(O1)C=NC=C2 |
The oxazolo[4,5-c]pyridine (B1611411) scaffold is a member of the larger family of oxazolopyridines, which are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. Research into oxazolopyridine isomers, such as oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines, has revealed a broad spectrum of pharmacological activities. These include anti-inflammatory, antimicrobial, anticancer, and antiviral properties. researchgate.netresearchgate.netontosight.ai
The synthesis of the oxazolo[4,5-c]pyridine core, and its related isomers, typically involves the cyclization of an aminopyridinol precursor with a carboxylic acid derivative. Various reagents and conditions have been employed to facilitate this transformation, including the use of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at elevated temperatures. clockss.orgresearchgate.net These synthetic strategies allow for the introduction of diverse substituents at the 2-position of the oxazole ring, enabling the systematic investigation of structure-activity relationships.
The biological significance of the broader oxazolopyridine class is substantial. For instance, derivatives of oxazolo[4,5-b]pyridine (B1248351) have been investigated as potential anticancer agents, with some compounds showing promising activity against various human cancer cell lines. tandfonline.com Similarly, research into amidino-substituted imidazo[4,5-b]pyridines, a related heterocyclic system, has demonstrated potent antiproliferative and selective antiviral activities. nih.gov This extensive body of research on related heterocyclic systems provides a strong foundation for the investigation of novel derivatives like this compound.
The academic interest in this compound can be largely attributed to the unique properties conferred by the tert-butyl group at the 2-position. The tert-butyl group is a common substituent in medicinal chemistry, valued for its significant steric and electronic effects. rsc.orgresearchgate.net
Steric Influence: The tert-butyl group is one of the most sterically demanding substituents in organic chemistry. wikipedia.org Its bulk can be strategically employed to:
Enhance Selectivity: By physically blocking certain binding modes, a tert-butyl group can orient a molecule within a biological target, such as an enzyme's active site, to favor a specific interaction and enhance selectivity.
Improve Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life in biological systems. researchgate.net
Modulate Conformation: The presence of a bulky tert-butyl group can lock the conformation of a molecule, reducing its flexibility and potentially leading to a more favorable binding entropy upon interaction with a biological target. nih.gov
Electronic and Physicochemical Properties: While primarily known for its steric bulk, the tert-butyl group also has notable electronic and physicochemical effects:
Increased Lipophilicity: As an alkyl group, the tert-butyl substituent increases the lipophilicity (fat-solubility) of a molecule. acs.org This property can be crucial for its ability to cross cell membranes and reach intracellular targets.
Inductive Effect: The tert-butyl group is electron-donating through an inductive effect, which can influence the electron density of the heterocyclic ring system and thereby modulate its reactivity and biological interactions. nih.gov
The combination of the biologically relevant oxazolo[4,5-c]pyridine core with the sterically and electronically influential tert-butyl group makes this compound a compound of significant academic interest for the exploration of new chemical space and the development of novel bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2,3)9-12-7-6-11-5-4-8(7)13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSGJYWVCRIWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647614 | |
| Record name | 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873914-35-3 | |
| Record name | 2-tert-Butyl[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Tert Butyl Oxazolo 4,5 C Pyridine
Established Synthetic Pathways to the Oxazolo[4,5-c]pyridine (B1611411) Scaffold
The formation of the fused oxazolo[4,5-c]pyridine core is achieved through several strategic approaches, primarily involving cyclization reactions and advanced catalytic methods.
The synthesis of oxazolopyridines, including the [4,5-c] isomer, frequently relies on the intramolecular cyclization of suitably substituted aminopyridinol precursors. In this classical approach, an ortho-aminohydroxypyridine is condensed with a carboxylic acid or its derivative to form the oxazole (B20620) ring. For the oxazolo[4,5-c]pyridine system, this would typically involve a 3-amino-4-hydroxypyridine (B189613) or 4-amino-3-hydroxypyridine backbone. The reaction is often promoted by dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org While effective for various isomers like oxazolo[4,5-b]pyridines, the availability of the specific aminopyridinol precursors for the [4,5-c] scaffold can be a limiting factor. clockss.orgbuketov.edu.kzresearchgate.net
Modern synthetic chemistry has increasingly turned to palladium-catalyzed C–H activation and functionalization as an atom-economical method for constructing complex heterocyclic systems. rsc.orgresearchgate.net This strategy can be envisioned for the synthesis of the oxazolo[4,5-c]pyridine scaffold, potentially through an intramolecular C–H heteroarylation. researchgate.net In such a pathway, a palladium catalyst would facilitate the direct coupling of a C–H bond on the pyridine (B92270) ring with a nitrogen or oxygen atom from an appropriately positioned side chain, leading to the fused ring system. For instance, a 3-pivaloylamidopyridine derivative could undergo a directed C4-H bond activation and subsequent cyclization. These methods are valued for their efficiency and tolerance of various functional groups. researchgate.netnih.gov While direct C–H/C–H cross-coupling has been successfully used to link heteroarenes like oxazoles to other heterocyclic cores, rsc.org the intramolecular variant remains a key strategy for constructing the fused scaffold itself.
A specific and effective synthesis for 2-(tert-Butyl)oxazolo[4,5-c]pyridine has been developed starting from 4-bromo-3-pivaloylaminopyridine. researchgate.net This precursor, containing the pre-formed amide linkage necessary for the oxazole ring, undergoes intramolecular cyclization to yield the target molecule. The reaction can be performed under different conditions, highlighting both traditional and modern synthetic methodologies.
One approach involves conventional heating with a copper(I) iodide (CuI) catalyst. A more rapid and efficient method utilizes microwave-assisted heating in the presence of a base, such as cesium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). researchgate.net The microwave-assisted protocol significantly reduces the reaction time from many hours to mere minutes, while providing a higher yield. researchgate.net
| Method | Catalyst/Promoter | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional Heating | CuI | Heating | 48 hours | 54% | researchgate.net |
| Microwave-Assisted | Cs₂CO₃ / TBAB | Microwave Irradiation | 10 minutes | 78% | researchgate.net |
Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 Tert Butyl Oxazolo 4,5 C Pyridine and Analogs
General Principles of SAR in Oxazolo[4,5-c]pyridine (B1611411) Systems
The biological activity of oxazolopyridine derivatives is intricately linked to the nature and position of substituents on both the oxazole (B20620) and pyridine (B92270) rings. The fused heterocyclic system provides a rigid scaffold that can be tailored to interact with specific biological targets. Studies on related oxazolo[4,5-b]pyridines have revealed that this core can serve as a versatile platform for developing modulators of various enzymes and receptors. For instance, a series of oxazolo[4,5-b]pyridines were identified as novel small molecule activators of SIRT1, an NAD+-dependent protein deacetylase, highlighting the potential of this scaffold in metabolic diseases. nih.gov
Furthermore, the electronic properties of the oxazolopyridine system are critical. The introduction of electron-donating or electron-withdrawing groups can significantly alter the molecule's interaction with its biological target. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors, playing a crucial role in target binding.
Positional and Substituent Effects on Biological Activity
The substituent at the 2-position of the oxazole ring is a key determinant of biological activity. The tert-butyl group, being a bulky and lipophilic moiety, can significantly influence the compound's pharmacological profile.
Steric Bulk and Hydrophobicity: The tert-butyl group can provide a steric hindrance that may enhance selectivity for a particular biological target by preventing binding to off-targets. Its lipophilicity can also improve membrane permeability, a crucial factor for oral bioavailability. In a study of related thiazole (B1198619) derivatives, the presence of a tert-butyl group was found to be important for potent antitumor activity.
Metabolic Stability: The quaternary carbon of the tert-butyl group is generally resistant to metabolic oxidation, which can lead to an improved pharmacokinetic profile and a longer duration of action.
The potential impact of the tert-butyl group at position 2 is summarized in the table below, based on general principles of medicinal chemistry.
| Feature of tert-Butyl Group | Potential Impact on Biological Activity of 2-(tert-Butyl)oxazolo[4,5-c]pyridine |
| Bulky Size | May confer selectivity for the target binding pocket; could also lead to steric clashes, reducing affinity if the pocket is small. |
| High Lipophilicity | Can enhance cell membrane permeability and oral absorption; may also increase binding to hydrophobic pockets in target proteins. |
| Metabolic Stability | Likely to prevent metabolic degradation at this position, potentially increasing the half-life of the compound. |
Substituents on the pyridine ring of the oxazolopyridine core have been shown to be critical for modulating biological activity in analogous series. For instance, in a series of thiazolo[5,4-b]pyridine (B1319707) derivatives developed as phosphoinositide 3-kinase (PI3K) inhibitors, the nature of the substituent on the pyridine ring was a key determinant of potency. nih.gov
The following table illustrates the potential effects of different types of substituents on the pyridine ring, based on findings from related heterocyclic systems.
| Substituent Type on Pyridine Ring | Potential Effect on Biological Activity | Example from Related Compounds |
| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Can modulate the electronic properties of the ring, potentially enhancing interactions with the target. | In isoxazolo[4,5-b]pyridines, electron-withdrawing groups on the pyridine ring facilitate certain synthetic transformations. nih.gov |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | May increase the electron density of the pyridine ring, influencing binding affinity. | Substitution with a methyl group on the pyridine ring of an oxazolo[4,5-b]pyridine (B1248351) was part of the SAR studies for α7 nicotinic acetylcholine (B1216132) receptor agonists. |
| Halogens (e.g., -Cl, -F) | Can alter lipophilicity and electronic properties, and may form halogen bonds with the target protein. | In thiazolo[5,4-b]pyridine PI3K inhibitors, chloro and fluoro substituents on an attached phenylsulfonamide moiety were crucial for high potency. nih.gov |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) | Can form specific hydrogen bonds with the target, significantly increasing binding affinity. | The presence of a hydroxyl group on the pyridine ring is a common modification in related bioactive heterocycles. |
While there is no specific information on the stereochemistry of this compound derivatives in the reviewed literature, the introduction of chiral centers can have a profound impact on biological activity. If a substituent introduced on the pyridine ring or on the tert-butyl group creates a stereocenter, the resulting enantiomers or diastereomers can exhibit significantly different pharmacological properties.
In a study on dihydropyridine (B1217469) derivatives, the separation of stereoisomers revealed that the hypotensive activity resided predominantly in one enantiomer, highlighting the importance of stereochemistry in drug action. nih.gov It is therefore plausible that if chiral derivatives of this compound were to be synthesized, their individual stereoisomers would likely display different potencies and selectivities for their biological targets.
Molecular Target Interaction and Mechanistic Elucidation
Although specific targets for this compound are not explicitly identified, the broader class of oxazolopyridines and related heterocycles have been shown to interact with a variety of enzymes and receptors.
Kinase Inhibition: The oxazolopyridine scaffold is present in compounds designed as kinase inhibitors. For instance, piperazine-linked oxazolo[4,5-b]pyridine derivatives have been synthesized and evaluated as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors with anti-inflammatory properties. researchgate.net The table below shows the IC50 values for some of these compounds.
| Compound | GSK-3β IC50 (µM) |
| 7c | 0.53 |
| 7d | 0.34 |
| 7e | 0.39 |
| 7g | 0.47 |
Data sourced from a study on oxazolo[4,5-b]pyridine-based piperazinamides. researchgate.net
SIRT1 Activation: As mentioned earlier, a series of oxazolo[4,5-b]pyridines have been identified as potent activators of SIRT1, suggesting a potential role in metabolic regulation. nih.gov
Receptor Modulation: The oxazolopyridine core has been incorporated into molecules targeting G-protein coupled receptors and ion channels. For example, a 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane derivative was identified as a potent and selective α7 nicotinic acetylcholine receptor agonist.
Interaction with DNA Topoisomerases
Due to a lack of direct experimental studies on this compound, its precise interactions with DNA topoisomerases have not been elucidated. However, by examining related heterocyclic structures, such as substituted benzoxazoles and other oxazolopyridine isomers, we can infer potential mechanisms of action. nih.govmdpi.com Bicyclic heteroaromatic compounds are known to interact with DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. mdpi.com These small molecules can function as topoisomerase inhibitors, which are broadly classified as either topoisomerase poisons or catalytic inhibitors.
Topoisomerase poisons act by stabilizing the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks that can trigger cell death, a mechanism central to many anticancer therapies. mdpi.com For bicyclic systems like oxazolopyridines, this interaction is often driven by the molecule's ability to intercalate into the DNA base pairs at the site of enzyme cleavage or to bind to allosteric sites on the enzyme-DNA complex. The planar aromatic core of the oxazolo[4,5-c]pyridine ring system is likely a key structural feature facilitating such interactions.
Alternatively, some compounds act as catalytic inhibitors, interfering with the enzyme's function without trapping the DNA-enzyme complex. This can occur through competition with ATP binding (in the case of topoisomerase II) or by preventing the enzyme from binding to DNA. The nature and position of substituents on the heterocyclic core play a critical role in determining the specific mode of inhibition. For this compound, the bulky tert-butyl group at the 2-position would significantly influence its binding affinity and specificity for the topoisomerase-DNA complex.
Binding Mode Hypotheses from SAR Data
While specific structure-activity relationship (SAR) studies for this compound are not available, data from analogous series of 2,5-disubstituted benzoxazoles and benzimidazoles offer valuable insights into the potential binding modes and structural requirements for topoisomerase inhibition. nih.govtandfonline.comesisresearch.org Studies on these related compounds suggest that both electronic and steric factors of the substituents on the heterocyclic core are critical for activity. nih.govresearchgate.net
The oxazolo[4,5-c]pyridine core likely serves as a scaffold that positions key functional groups for interaction within the topoisomerase-DNA cleavage complex. The nitrogen atom in the pyridine ring and the oxygen and nitrogen atoms in the oxazole ring could participate in hydrogen bonding with amino acid residues in the enzyme's active site or with the DNA backbone.
The substituent at the 2-position of the heterocyclic system appears to be a major determinant of inhibitory potency and selectivity. In the case of this compound, the large, hydrophobic tert-butyl group would likely occupy a hydrophobic pocket within the enzyme. Its bulkiness may also sterically influence the orientation of the entire molecule within the binding site, potentially enhancing or diminishing its inhibitory activity compared to analogs with smaller substituents.
To illustrate the influence of substitution on topoisomerase inhibitory activity in a related series, the following table presents data for a series of 2,5-disubstituted benzoxazoles and their inhibitory concentrations (IC50) against human DNA topoisomerase II.
| Compound | R1 (at position 5) | R2 (at position 2) | IC50 (µM) for Topoisomerase II |
|---|---|---|---|
| 1 | -H | -CH2-Ph-p-NO2 | 17.4 |
| 2 | -Cl | -Ph-p-CH3 | 22.3 |
| 3 | -NO2 | -CH2-Ph-p-NO2 | 91.41 |
| Etoposide (Reference) | N/A | >100 |
From this data on benzoxazole (B165842) analogs, we can hypothesize the following for the oxazolo[4,5-c]pyridine series:
Influence of the 2-substituent: The nature of the group at the 2-position is critical. The potent activity of the p-nitrobenzyl substituted benzoxazole (Compound 1) suggests that aromatic or bulky aliphatic groups can be well-tolerated and may engage in beneficial interactions within the binding site. tandfonline.com The tert-butyl group in this compound, being bulky and hydrophobic, could similarly occupy a hydrophobic pocket.
Influence of the pyridine ring: The replacement of the benzene (B151609) ring in benzoxazoles with a pyridine ring in oxazolo[4,5-c]pyridines introduces a nitrogen atom that can act as a hydrogen bond acceptor. This could potentially lead to additional interactions with the enzyme or DNA, thereby influencing the binding mode and activity.
Steric and Electronic Effects: The SAR data from analogs indicates that a delicate balance of steric bulk and electronic properties is necessary for potent topoisomerase inhibition. The tert-butyl group is a bulky, electron-donating group, which would confer distinct electronic properties to the oxazole ring compared to the electron-withdrawing nitrobenzyl group in the active benzoxazole analogs. These differences would likely translate to a unique binding mode and activity profile for this compound.
Computational and Chemoinformatic Approaches in the Study of 2 Tert Butyl Oxazolo 4,5 C Pyridine
Quantum Chemical Calculations
There is a significant lack of published data concerning the quantum chemical calculations for 2-(tert-Butyl)oxazolo[4,5-c]pyridine. Consequently, specific details regarding its electronic structure and properties derived from theoretical modeling are not available.
HOMO-LUMO Analysis and Electronic Properties
No specific studies detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound have been identified. Such an analysis would be crucial in understanding the molecule's kinetic stability, chemical reactivity, and its potential role in electronic transitions. The HOMO-LUMO energy gap is a key parameter that helps in determining molecular reactivity, with a smaller gap generally implying higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Information on the Molecular Electrostatic Potential (MEP) mapping of this compound is not present in the current body of scientific literature. An MEP map would provide valuable insights into the charge distribution of the molecule, highlighting electrophilic and nucleophilic sites, which is fundamental for predicting its interaction with other molecules and its reactivity in chemical reactions.
Natural Bond Orbital (NBO) Analysis
Detailed Natural Bond Orbital (NBO) analysis for this compound has not been reported. This type of analysis is instrumental in understanding the delocalization of electron density between filled and vacant orbitals, which provides a deeper understanding of stabilization energies and the nature of bonding within the molecule.
Molecular Modeling and Docking Studies
The application of molecular modeling and docking studies to this compound is an area that appears to be uninvestigated. While docking studies have been performed on other oxazolopyridine derivatives to explore their potential as inhibitors for various biological targets, this specific compound has not been the subject of such research.
Ligand-Target Interactions and Binding Pose Prediction
Due to the absence of molecular docking studies, there is no information available regarding the potential ligand-target interactions or predicted binding poses of this compound with any biological macromolecules. Such studies are essential for structure-based drug design and for elucidating the mechanism of action of potential therapeutic agents.
Molecular Dynamic Simulations
There are no published molecular dynamics (MD) simulations for this compound. MD simulations would be beneficial in understanding the dynamic behavior of the molecule and its complexes with biological targets, providing insights into the stability of binding and conformational changes that may occur upon interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a molecule's efficacy, QSAR models can be used to predict the activity of untested compounds, prioritize candidates for synthesis, and optimize lead structures.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous heterocyclic systems, such as oxazolo[4,5-b]pyridines and thiazolo[4,5-b]pyridines, provide a clear framework for how such an analysis would be conducted. wisdomlib.orgdmed.org.ualp.edu.ua
Statistical Methods for Predictive Modeling
The development of a robust QSAR model relies on the application of various statistical methods to correlate molecular descriptors with biological activity. The choice of statistical technique is crucial for building a model with high predictive power.
Multiple Linear Regression (MLR): This is one of the most common methods used in QSAR studies. dmed.org.ua MLR generates a linear equation that relates the biological activity to a set of molecular descriptors. For a series of this compound analogs, an MLR model might take the form:
Biological Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... + cₙ(descriptorₙ)
where 'c' represents the regression coefficients.
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It is a regression technique that reduces the dimensionality of the descriptor space to find the latent variables that best explain the variance in both the descriptors and the biological activity.
Machine Learning Algorithms: More advanced methods are increasingly being employed in QSAR. These include:
Support Vector Machines (SVM): A powerful classification and regression method that can handle complex, non-linear relationships.
Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees, which helps to prevent overfitting.
Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling highly complex relationships.
The selection of the most appropriate statistical method would depend on the nature of the dataset, the complexity of the structure-activity relationship, and the desired interpretability of the model.
Descriptors and Parameters in QSAR Development
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure of the compounds. These descriptors can be broadly categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices (e.g., Wiener index, Randić index) and molecular connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric and conformational properties. Examples include molecular volume, surface area, and shape indices.
Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), electronic properties (e.g., dipole moment, partial charges), and quantum-chemical descriptors (e.g., HOMO and LUMO energies). lp.edu.ua
For a hypothetical QSAR study of this compound derivatives, a selection of relevant descriptors might be investigated, as illustrated in the table below.
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
|---|---|---|
| Physicochemical | LogP (Lipophilicity) | Affects membrane permeability and binding to hydrophobic pockets of target proteins. |
| Electronic | Dipole Moment | Influences polar interactions with the biological target. |
| Steric | Molecular Volume | Determines the fit of the molecule within the binding site of the target. |
| Topological | Wiener Index | Relates to the overall branching and compactness of the molecule. |
| Quantum-Chemical | HOMO/LUMO Energy | Provides insights into the molecule's reactivity and ability to participate in charge-transfer interactions. |
In Silico ADME/Tox Predictions for Research Applications
Beyond predicting biological activity, computational methods are invaluable for assessing the pharmacokinetic and toxicological properties of a compound. In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now a standard component of the early drug discovery process, helping to identify and filter out compounds with unfavorable profiles before significant resources are invested. nih.gov
For this compound, a range of ADME/Tox properties would be computationally evaluated.
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are predicted to estimate oral bioavailability.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will distribute throughout the body.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes, which is crucial for understanding the compound's metabolic stability and potential for drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, some models can estimate the likely routes of excretion.
Toxicity: A wide array of toxicological endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).
The following table provides a hypothetical in silico ADME/Tox profile for this compound, based on the types of predictions commonly generated for small molecules.
| ADME/Tox Parameter | Predicted Outcome | Implication for Research |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Suggests good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low | Indicates a lower likelihood of central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions with substrates of this enzyme. |
| Ames Mutagenicity | Non-mutagenic | Favorable from a safety perspective. |
| hERG Inhibition | Low risk | Suggests a lower potential for cardiotoxicity. |
Research Applications and Emerging Directions for 2 Tert Butyl Oxazolo 4,5 C Pyridine
Role as a Privileged Scaffold in Heterocyclic Chemistry
The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. pageplace.denih.govmiddlebury.edu The oxazolo[4,5-c]pyridine (B1611411) core is considered one such scaffold due to the combined features of its constituent pyridine (B92270) and oxazole (B20620) rings. nih.govnih.gov
The pyridine ring, a common motif in numerous natural products and pharmaceuticals, is a six-membered heteroaromatic ring containing one nitrogen atom. nih.govmdpi.com Its ability to act as both a hydrogen bond acceptor and a weak base, along with its capacity for π-stacking interactions, makes it a versatile component for molecular recognition at biological targets. researchgate.net The fusion of an oxazole ring introduces additional hydrogen bond acceptors in the form of the oxygen and nitrogen atoms of the oxazole moiety, further enhancing the potential for specific interactions with proteins. researchgate.net
The 2-(tert-butyl) substituent on the oxazole ring plays a crucial role in defining the properties of the scaffold. The bulky tert-butyl group can provide steric hindrance, which can be exploited to influence the conformation of molecules and create specific binding pockets in target proteins. This steric bulk can also shield the oxazole ring from metabolic degradation, potentially improving the pharmacokinetic profile of derivative compounds. Furthermore, the lipophilic nature of the tert-butyl group can enhance membrane permeability, a critical factor for drug efficacy.
The combination of the electron-rich oxazole ring and the electron-deficient pyridine ring creates a unique electronic distribution within the fused system, which can be fine-tuned through further substitution. This electronic versatility, coupled with the three-dimensional shape imparted by the tert-butyl group, makes 2-(tert-Butyl)oxazolo[4,5-c]pyridine a promising platform for the development of diverse chemical libraries aimed at a wide range of biological targets.
Design and Discovery of Bioactive Molecules
The privileged nature of the oxazolopyridine scaffold suggests its utility in the design of novel bioactive molecules. While research on this compound itself is still emerging, studies on closely related oxazolopyridine and analogous heterocyclic systems provide strong evidence for its potential in developing enzyme inhibitors and receptor modulators.
The oxazolopyridine skeleton is present in a number of compounds that have been investigated as enzyme inhibitors. For instance, derivatives of the isomeric oxazolo[4,5-b]pyridine (B1248351) have been identified as potent activators of SIRT1, an NAD+-dependent protein deacetylase with therapeutic potential in metabolic diseases. While not the exact scaffold, this finding highlights the potential of the oxazolopyridine core to interact with enzyme active sites.
Furthermore, the replacement of the oxygen atom in the oxazole ring with sulfur to form a thiazolopyridine scaffold has led to the discovery of potent enzyme inhibitors. For example, certain thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling and growth. In one study, a representative compound demonstrated nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. Another study on thiazolo[5,4-b]pyridine derivatives revealed potent inhibitors of the c-KIT kinase, a target in cancer therapy, with some compounds overcoming resistance to existing drugs like imatinib. These examples from closely related heterocyclic systems strongly suggest that the this compound scaffold could serve as a valuable starting point for the design of novel enzyme inhibitors. The tert-butyl group, in particular, could be instrumental in achieving selectivity for specific enzyme isoforms by probing the steric and hydrophobic characteristics of their active sites.
Fused pyridine heterocyclic systems have also shown significant promise as modulators of various biological receptors. For example, derivatives of pageplace.denih.govontosight.aitriazolo[1,5-a]pyridine have been developed as potent and orally bioavailable inverse agonists of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a key therapeutic target for autoimmune diseases. This demonstrates the ability of pyridine-based fused rings to interact with nuclear hormone receptors.
The strategic placement of substituents on the pyridine ring of such scaffolds has been shown to be critical for achieving high potency and desirable pharmacokinetic properties. The this compound scaffold offers multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of receptor modulators. The inherent properties of the scaffold, including its hydrogen bonding capabilities and defined three-dimensional structure, make it an attractive candidate for targeting a wide range of receptors, from G-protein coupled receptors (GPCRs) to ion channels.
Catalytic Applications as Chiral Ligands
The fusion of a pyridine ring with a chiral oxazoline (B21484) moiety gives rise to a class of ligands known as PyOx ligands, which have proven to be highly effective in asymmetric catalysis. nih.govresearchgate.net The this compound structure, when synthesized from a chiral precursor, can function as a bidentate N,N-ligand, coordinating to a metal center through the nitrogen atoms of the pyridine and oxazoline rings.
The tert-butyl group at the stereogenic center of the oxazoline ring is a key feature in many successful chiral ligands. Its large steric bulk creates a well-defined chiral environment around the metal catalyst, which can effectively control the stereochemical outcome of a reaction, leading to high enantioselectivity. bldpharm.com Chiral oxazoline-containing ligands are valued for their modular nature and their wide applicability in a variety of metal-catalyzed asymmetric reactions. bldpharm.com
While specific applications of a chiral version of this compound as a ligand in asymmetric catalysis are not yet extensively documented, the principles established with other tert-butyl-substituted PyOx ligands are directly applicable. These ligands have been successfully employed in a range of reactions, including:
| Asymmetric Reaction | Metal Catalyst | Typical Product |
| Hydrosilylation of ketones | Rhodium | Chiral secondary alcohols |
| Allylic alkylation | Palladium | Enantioenriched alkenes |
| Diels-Alder reactions | Copper, Zinc | Chiral cyclic compounds |
| Conjugate additions | Copper, Rhodium | Chiral carbonyl compounds |
The rigid backbone of the oxazolo[4,5-c]pyridine scaffold is expected to provide a stable and predictable coordination geometry, which is crucial for achieving high levels of stereocontrol. Future research in this area will likely focus on the synthesis of enantiopure this compound and its evaluation as a chiral ligand in a variety of asymmetric transformations.
Advanced Synthetic Methodology Development
The synthesis of complex heterocyclic molecules like this compound is an active area of research in organic chemistry. The development of efficient and versatile synthetic routes is crucial for enabling the exploration of their potential applications.
One notable advancement in the synthesis of this compound is the use of microwave-assisted organic synthesis (MAOS). nih.govresearchgate.netmdpi.com Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govmdpi.com The synthesis of this compound can be achieved through the cyclization of an appropriate aminopyridine precursor. The use of microwave heating in this transformation can reduce reaction times from hours to minutes, making the synthesis more efficient and amenable to the rapid generation of analogues for biological screening. mdpi.com
The development of robust and scalable synthetic routes to this compound and its derivatives is not only important for accessing these compounds for further study but also contributes to the broader field of synthetic methodology. The challenges associated with the construction of fused heterocyclic systems often spur the development of new reagents, catalysts, and reaction conditions that can be applied to the synthesis of other complex molecules. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of advanced synthetic methods for scaffolds like this compound will remain a key area of research.
Q & A
Q. What are the optimal synthetic routes for 2-(tert-Butyl)oxazolo[4,5-c]pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via two primary methods:
- Microwave-assisted TBAB-catalyzed cyclization : Cyclization of 4-bromo-3-pivaloylaminopyridine using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst and cesium carbonate as a base under microwave irradiation achieves 78% yield in 10 minutes .
- Silica-supported acid catalysis : A perchloric acid/silica system enables ambient-condition synthesis of oxazolo[4,5-b]pyridine derivatives, emphasizing short reaction times and reusable catalysts . Key factors affecting yield include catalyst choice (TBAB enhances reaction efficiency), solvent-free or microwave conditions (accelerating kinetics), and base selection (cesium carbonate promotes deprotonation).
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Structural validation requires:
- 1H/13C NMR : To confirm substituent positions and ring connectivity (e.g., tert-butyl group resonance at ~1.3 ppm for 9H in 1H NMR) .
- Mass spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern analysis .
- IR spectroscopy : To identify functional groups like C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) .
Q. What are common challenges in the purification of this compound, and how are they addressed?
Challenges include isolating the product from byproducts (e.g., unreacted starting materials) and achieving high purity. Solutions involve:
- Column chromatography : Using silica gel with gradients of ethyl acetate/hexane .
- Recrystallization : Optimizing solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
Advanced Research Questions
Q. How can computational methods like DFT predict reactivity and regioselectivity in oxazolo[4,5-c]pyridine synthesis?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates local nucleophilicity indices () to identify reactive sites. For example, in silica-supported acid catalysis, DFT predicts preferential attack at the pyridine C4 position, guiding regioselective product formation . Experimental validation via NMR coupling constants and X-ray crystallography is critical .
Q. How does the tert-butyl substituent influence the electronic and steric properties of oxazolo[4,5-c]pyridine?
The tert-butyl group:
- Steric effects : Hinders planarization of the oxazole ring, reducing π-π stacking in solid-state structures .
- Electronic effects : Electron-donating inductive effects increase electron density at the oxazole N-atom, enhancing hydrogen-bond acceptor capacity. Experimental validation includes X-ray diffraction for steric analysis and Hammett constants () for electronic effects .
Q. What strategies resolve contradictions in biological activity data among oxazolo[4,5-c]pyridine derivatives?
Discrepancies arise from variations in substituent polarity or steric bulk. Strategies include:
- Structure-Activity Relationship (SAR) studies : Systematic substitution at C2 (e.g., aryl vs. alkyl groups) to correlate with antimicrobial potency .
- In silico docking : Molecular dynamics simulations to assess binding affinity to targets like bacterial enzymes .
Q. In mechanistic studies, what evidence supports cyclization versus alternative pathways?
For TBAB-catalyzed synthesis, isotopic labeling (e.g., N-tagged intermediates) and kinetic studies confirm intramolecular cyclization via nucleophilic attack of the amide oxygen on the adjacent pyridine carbon. The absence of dimeric byproducts in reaction mixtures further supports this pathway .
Q. How are oxazolo[4,5-c]pyridine derivatives functionalized for medicinal chemistry applications?
Key functionalization strategies:
Q. What in silico models predict pharmacokinetic properties of these derivatives?
ADME (Absorption, Distribution, Metabolism, Excretion) models evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
